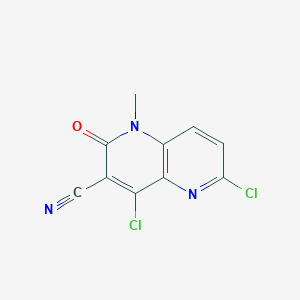
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate is a pyridinium salt with a unique structure that combines a dimethylamino group and a trifluoromethanesulfonate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate typically involves the reaction of 4-(dimethylamino)pyridine with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired pyridinium salt. The process may involve the use of solvents such as dichloromethane and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is reactive in substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce amine-functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)pyridine: A related compound used as a nucleophilic catalyst in organic synthesis.
1-(4-(Dimethylamino)phenyl)pyridin-1-ium perchlorate: Another pyridinium salt with similar catalytic properties.
Bis(4-dimethylamino-pyridin-1-ium)tetrafluorosuccinate: A compound with comparable structural features and applications.
Uniqueness
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate anion, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific catalytic and synthetic applications where other pyridinium salts may not be as effective .
Eigenschaften
Molekularformel |
C14H15F3N2O3S |
|---|---|
Molekulargewicht |
348.34 g/mol |
IUPAC-Name |
N,N-dimethyl-4-pyridin-1-ium-1-ylaniline;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H15N2.CHF3O3S/c1-14(2)12-6-8-13(9-7-12)15-10-4-3-5-11-15;2-1(3,4)8(5,6)7/h3-11H,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
OHHCRYLSEUMRDN-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)[N+]2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








propanoic acid](/img/structure/B12947126.png)
![Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester](/img/structure/B12947129.png)

![2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid](/img/structure/B12947145.png)




